

A Comparative Guide to the X-ray Crystallographic Analysis of Thiomorpholine Derivatives

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Compound of Interest

Compound Name: *Thiomorpholine hydrochloride*

Cat. No.: *B1230553*

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the X-ray crystallographic analysis of thiomorpholine derivatives, with a focus on their hydrochloride salts. While a direct comparative study of multiple **thiomorpholine hydrochloride** derivatives is not readily available in published literature, this document provides a detailed examination of a representative thiomorpholine derivative and outlines the established experimental protocols for such analyses. This information is crucial for understanding the three-dimensional structure of these compounds, which is essential for rational drug design and development.

Performance Comparison of Thiomorpholine Derivatives

The solid-state structure of thiomorpholine derivatives is pivotal in determining their physical and chemical properties, including solubility, stability, and bioavailability. X-ray crystallography provides definitive insights into the molecular conformation, intermolecular interactions, and packing in the crystal lattice.

Below is a summary of the crystallographic data for a representative N-substituted thiomorpholine derivative, 4-(4-nitrophenyl)thiomorpholine. This data serves as a benchmark for what can be expected in a crystallographic analysis of similar compounds, including their hydrochloride salts.

Table 1: Crystallographic Data for 4-(4-nitrophenyl)thiomorpholine[1]

Parameter	4-(4-nitrophenyl)thiomorpholine
Chemical Formula	C ₁₀ H ₁₂ N ₂ O ₂ S
Molecular Weight	224.28 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 13.3525(5) Å
	b = 10.3755(4) Å
	c = 7.4464(3) Å
	α = 90°
	β = 105.341(2)°
	γ = 90°
Volume	994.49(7) Å ³
Z (Molecules per unit cell)	4
Density (calculated)	1.496 g/cm ³
Key Conformational Feature	The thiomorpholine ring adopts a chair conformation.[1]
Key Intermolecular Interactions	C-H...O weak hydrogen bonds, leading to the formation of centrosymmetric dimers.[1]

Note: Crystallographic data for **thiomorpholine hydrochloride** and its simple derivatives are available in crystallographic databases such as the Cambridge Structural Database (CSD), but a side-by-side comparative analysis is not prevalent in the reviewed literature.

Experimental Protocols

The following section details a standard methodology for the single-crystal X-ray diffraction analysis of **thiomorpholine hydrochloride** derivatives.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing crystals of small organic molecules like thiomorpholine derivatives is slow evaporation from a suitable solvent.

- Procedure:
 - Dissolve the purified **thiomorpholine hydrochloride** derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetonitrile, or water) to create a saturated or near-saturated solution.
 - Filter the solution to remove any particulate matter.
 - Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
 - Monitor the container for the formation of single crystals over several days to weeks.

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

- Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector is used.
- Procedure:
 - A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
 - The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.
 - The diffractometer collects a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

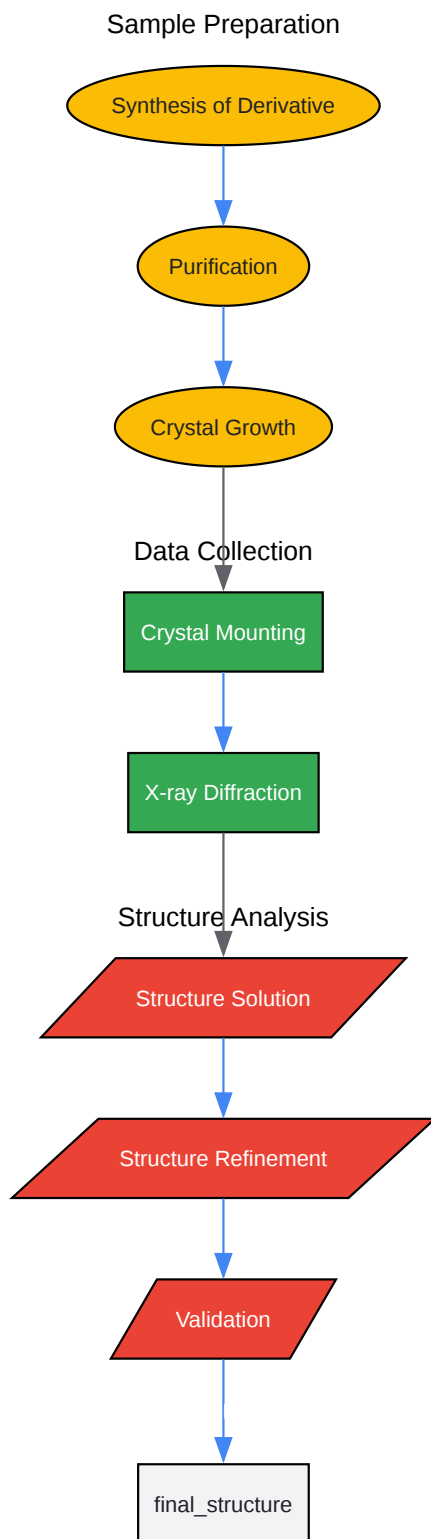
The collected diffraction data is processed to determine the crystal structure.

- Software: Specialized software is used for data integration, scaling, structure solution (e.g., using direct methods or Patterson synthesis), and refinement.
- Procedure:
 - The unit cell parameters and space group are determined from the diffraction pattern.
 - The initial positions of the atoms in the crystal structure are determined.
 - The structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.
 - Hydrogen atoms are typically located from the difference Fourier map and refined.

Visualizing the Workflow

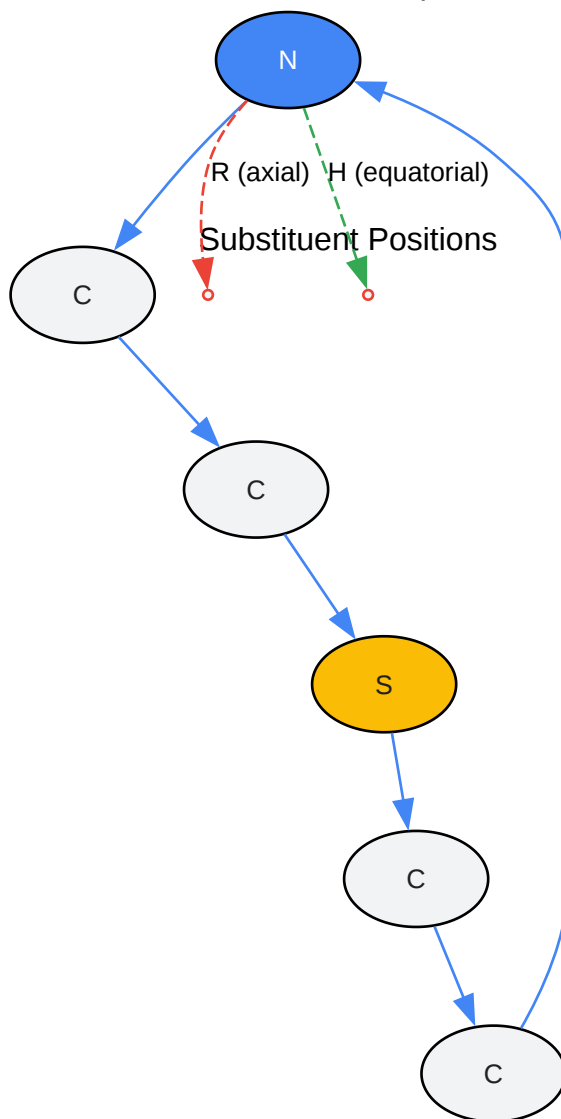
The following diagrams illustrate the logical workflow of an X-ray crystallographic analysis and the key structural features of a thiomorpholine ring.

Experimental Workflow for X-ray Crystallography

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Workflow of X-ray crystallographic analysis.

Chair Conformation of Thiomorpholine Ring

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Thiomorpholine ring with substituent positions.

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References

- 1. mdpi.com [mdpi.com]
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